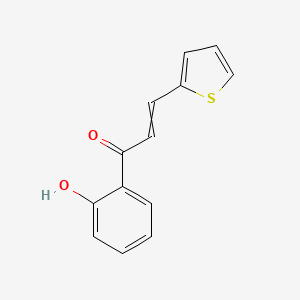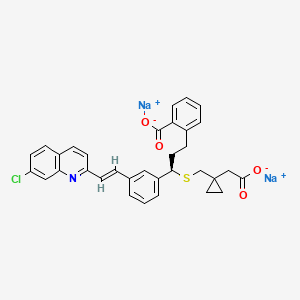
2'-Des(1-hydroxy-1-methylethyl)-2'-carboxy Montelukast Bissodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is specifically modified to enhance its pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt involves multiple steps, starting from the parent compound Montelukast. The key steps include:
Hydrolysis: The hydrolysis of Montelukast to remove the 1-hydroxy-1-methylethyl group.
Carboxylation: Introduction of a carboxy group at the 2’ position.
Salt Formation: Conversion of the carboxylic acid to its bissodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Use of chromatography and crystallization techniques to obtain high purity product.
Quality Control: Rigorous testing to ensure consistency and compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the carboxy group to an alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on leukotriene pathways.
Medicine: Investigated for potential therapeutic uses beyond asthma, such as in inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This leads to reduced inflammation and bronchoconstriction. The molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2), and the pathways involved are primarily related to the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Montelukast: The parent compound, used widely in asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is unique due to its enhanced stability and potentially improved pharmacokinetic properties compared to its parent compound, Montelukast. This makes it a valuable compound for further research and development in the field of anti-inflammatory drugs.
Properties
Molecular Formula |
C33H28ClNNa2O4S |
|---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
disodium;2-[(3R)-3-[[1-(carboxylatomethyl)cyclopropyl]methylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate |
InChI |
InChI=1S/C33H30ClNO4S.2Na/c34-26-12-9-24-10-14-27(35-29(24)19-26)13-8-22-4-3-6-25(18-22)30(40-21-33(16-17-33)20-31(36)37)15-11-23-5-1-2-7-28(23)32(38)39;;/h1-10,12-14,18-19,30H,11,15-17,20-21H2,(H,36,37)(H,38,39);;/q;2*+1/p-2/b13-8+;;/t30-;;/m1../s1 |
InChI Key |
DNKLIRNHRXYYQO-UWPGKYGESA-L |
Isomeric SMILES |
C1CC1(CC(=O)[O-])CS[C@H](CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+] |
Canonical SMILES |
C1CC1(CC(=O)[O-])CSC(CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


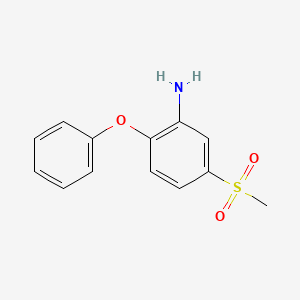

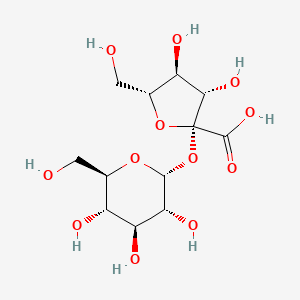



![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
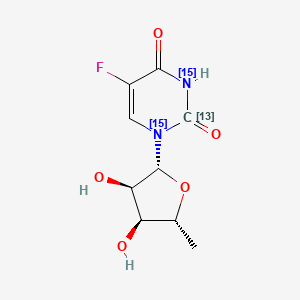
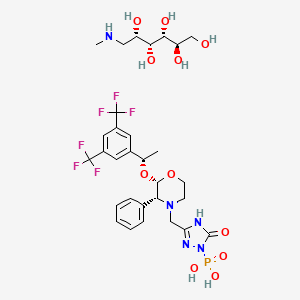


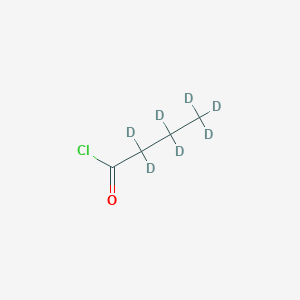
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
